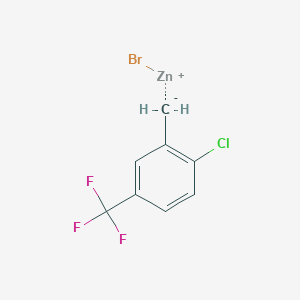

(2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide

Description

Properties

IUPAC Name |

bromozinc(1+);1-chloro-2-methanidyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3.BrH.Zn/c1-5-4-6(8(10,11)12)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGDZFGSQGMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)C(F)(F)F)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2 Chloro 5 Trifluoromethyl Benzyl Zinc Bromide

Direct Insertion of Zinc into (2-Chloro-5-(trifluoromethyl)benzyl) bromide

The most direct and convenient pathway for preparing organozinc reagents is the oxidative addition of metallic zinc into an organic halide. nih.gov For benzylic halides, this reaction involves the insertion of zinc into the carbon-bromine bond of (2-Chloro-5-(trifluoromethyl)benzyl) bromide. However, the success of this heterogeneous reaction is highly dependent on the reaction conditions and the activation state of the zinc metal. core.ac.uk

The direct insertion of zinc is often sluggish and requires careful optimization of several parameters to achieve high yields and minimize side reactions, such as Wurtz homocoupling. Key variables include the solvent, temperature, and the physical form and activation of the zinc metal.

Polar aprotic solvents are generally required to facilitate the reaction. organic-chemistry.org Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to solvate the forming organozinc species. The reaction temperature is also a critical factor; while elevated temperatures can increase the reaction rate, they may also promote the formation of undesired homocoupling products. acs.org For sensitive substrates, reactions are typically conducted at or below room temperature (25 °C). nih.gov The choice between zinc dust, powder, or granules can also influence reactivity, with finer powders offering a higher surface area for reaction. organic-chemistry.orgresearchgate.net

| Parameter | Condition | Outcome on Yield/Rate | Rationale |

| Solvent | THF | Good | Solubilizes the organozinc reagent. |

| DMA/DMF | High | Highly polar solvents can accelerate insertion but complicate workup. nih.govorganic-chemistry.org | |

| Temperature | 0-25 °C | High Yield, Low Byproducts | Favors controlled insertion and minimizes homocoupling for reactive benzyl (B1604629) bromides. nih.gov |

| 40-50 °C | Faster Rate | May be necessary for less reactive halides but increases risk of side reactions. core.ac.ukacs.org | |

| Zinc Source | Zinc Dust | High Reactivity | High surface area promotes faster insertion. organic-chemistry.orgresearchgate.net |

| Zinc Powder | Good Reactivity | A common and effective choice for many preparations. organic-chemistry.org |

Commercial zinc powder is typically coated with a passivating layer of zinc oxide, which inhibits its reaction with organic halides. core.ac.uk Therefore, activation of the zinc surface is essential for efficient and reproducible organozinc reagent formation. Several chemical activating agents and initiators are commonly employed.

Iodine (I₂) : A catalytic amount of iodine is frequently used to activate the zinc surface. organic-chemistry.orgresearchgate.net It is believed to work by chemically etching the metal surface, removing the oxide layer and exposing fresh, reactive zinc.

1,2-Dibromoethane : This reagent activates the zinc surface by an oxidative-reductive process, forming zinc bromide and ethene gas, which helps to clean the metal surface. nih.govcore.ac.uk

Trimethylsilyl chloride (TMSCl) : TMSCl is another effective pre-treatment activator. nih.gov Its primary role was thought to be the removal of the zinc oxide layer. researchgate.net However, recent studies have revealed an additional, previously unknown mechanistic role: TMSCl aids in the solubilization of organozinc intermediates from the metal surface after the initial oxidative addition has occurred, thereby accelerating the formation of the soluble organozinc reagent. researchgate.netnih.govnih.gov

A significant breakthrough in the synthesis of functionalized organozinc reagents was the discovery that lithium chloride (LiCl) can dramatically facilitate the direct insertion of zinc. nih.govorganic-chemistry.orgacs.org The presence of stoichiometric amounts of LiCl in THF allows the preparation of benzylic zinc reagents from their corresponding chlorides or bromides at room temperature, often in near-quantitative yields and with excellent functional group tolerance, including ketones. acs.orgbeilstein-journals.org

The primary role of LiCl is not to activate the zinc metal itself, but to accelerate the second step of the insertion mechanism: the solubilization of the organozinc intermediate from the metal surface. nih.gov By forming a soluble "ate" complex (e.g., R-ZnX·LiCl), LiCl prevents the build-up of intermediates on the zinc surface, which would otherwise inhibit further reaction. This rapid removal of the product from the surface is crucial for achieving high yields and preventing the formation of homocoupling byproducts. organic-chemistry.org This LiCl-mediated protocol has become a standard and highly reliable method for preparing a wide array of functionalized benzylic zinc reagents. acs.orgnih.govacs.org

| Lithium Salt | Effect on Solubilization | Efficacy in Organozinc Synthesis |

| LiCl | Efficient | High |

| LiBr | Efficient | High |

| LiI | Efficient | High |

Transmetallation Routes to (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide

An alternative to direct zinc insertion is a two-step transmetallation process. This involves first preparing a more reactive organometallic intermediate, such as an organolithium or organomagnesium compound, which is then reacted with a zinc salt (e.g., ZnCl₂, ZnBr₂) to yield the desired organozinc reagent. This approach can be advantageous for substrates that are difficult to activate for direct insertion.

The lithium-halogen exchange reaction is a powerful method for generating organolithium compounds from organic halides. wikipedia.org For (2-Chloro-5-(trifluoromethyl)benzyl) bromide, this would involve treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. harvard.edu

The exchange between the bromine on the benzylic carbon and the lithium atom is typically very fast, often faster than competing side reactions. wikipedia.orgharvard.edu The resulting (2-Chloro-5-(trifluoromethyl)benzyl)lithium is a highly reactive intermediate. Subsequent addition of a solution of anhydrous zinc chloride or zinc bromide to this lithiated species results in a rapid transmetallation to afford the more stable and less reactive this compound. This method offers a pathway to the organozinc reagent when direct zincation is problematic, though the high reactivity of the organolithium intermediate may limit functional group compatibility.

The formation of a Grignard reagent, an organomagnesium halide, is another common entry point for transmetallation. sigmaaldrich.com This can be achieved either by direct insertion of magnesium metal into (2-Chloro-5-(trifluoromethyl)benzyl) bromide or, more effectively for functionalized substrates, through a magnesium-halogen exchange reaction.

The development of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has greatly expanded the scope of the magnesium-halogen exchange. organic-chemistry.org This reagent can efficiently perform a Br/Mg exchange on aryl and potentially benzyl bromides under mild conditions (-15 °C to room temperature), tolerating a wide range of functional groups. organic-chemistry.orguni-muenchen.de

Once the (2-Chloro-5-(trifluoromethyl)benzyl)magnesium bromide is formed, it is transmetallated by adding a zinc salt like ZnCl₂. This step yields the final this compound product. This route, particularly when using modern exchange reagents, combines operational simplicity with excellent tolerance for sensitive functional groups, making it a highly practical alternative to direct zinc insertion. beilstein-journals.orgresearchgate.net

Transmetallation from Other Organometallic Species

Transmetallation is a widely employed method for the preparation of organozinc reagents. slideshare.net This process involves the exchange of a metal from a more reactive organometallic precursor with a zinc salt, typically a zinc halide. youtube.com The primary advantage of this approach is that it allows for the synthesis of functionalized organozinc compounds that may be difficult to prepare by direct insertion of zinc metal. sigmaaldrich.com The most common precursors are organolithium and organomagnesium (Grignard) reagents. sigmaaldrich.comwikipedia.org

The synthesis of this compound via transmetallation would typically begin with the preparation of the corresponding Grignard reagent. (2-Chloro-5-(trifluoromethyl)benzyl) bromide is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form (2-Chloro-5-(trifluoromethyl)benzyl)magnesium bromide. Subsequently, this Grignard reagent is treated with a zinc halide, such as zinc bromide (ZnBr₂), to yield the desired organozinc compound through a metal exchange. youtube.comuantwerpen.be This reaction is essentially a substitution where the nucleophilic benzyl group transfers from magnesium to zinc. youtube.com

The choice of the precursor organometallic and the zinc salt can influence the reactivity and stability of the resulting organozinc reagent. Organozinc compounds are generally less reactive than their organolithium and Grignard counterparts, which contributes to their higher chemoselectivity in subsequent reactions. dokumen.pubwikipedia.org

| Organometallic Precursor | Zinc Salt | Typical Solvent | Key Feature |

| (2-Chloro-5-(trifluoromethyl)benzyl)magnesium bromide | Zinc bromide (ZnBr₂) | Tetrahydrofuran (THF) | Common and reliable method utilizing a Grignard intermediate. youtube.com |

| (2-Chloro-5-(trifluoromethyl)benzyl)lithium | Zinc bromide (ZnBr₂) | Diethyl ether, THF | Utilizes a more reactive organolithium precursor. |

Barbier-Type Reactions Involving (2-Chloro-5-(trifluoromethyl)benzyl) bromide

The Barbier reaction provides a convenient one-pot method for the synthesis and subsequent reaction of organozinc reagents. wikipedia.orgchemeurope.com Unlike the Grignard reaction where the organometallic reagent is prepared separately, in a Barbier reaction, the organometallic species is generated in situ in the presence of the electrophilic substrate. wikipedia.orglibretexts.org This is achieved by reacting an organic halide with a metal, such as zinc, and a carbonyl compound simultaneously. chemeurope.com

For the specific case of (2-Chloro-5-(trifluoromethyl)benzyl) bromide, a Barbier-type reaction would involve mixing the benzyl bromide, zinc powder, and a carbonyl compound (e.g., an aldehyde or ketone) in a suitable solvent. wikipedia.orgnih.gov The organozinc reagent, this compound, is formed on the surface of the zinc metal and immediately reacts with the adjacent carbonyl substrate to produce a primary, secondary, or tertiary alcohol upon workup. wikipedia.orgwikipedia.org

A significant advantage of the Barbier reaction is its tolerance to water in many cases, which allows the procedure to be conducted in aqueous media, aligning with the principles of green chemistry. wikipedia.orgchemeurope.comlibretexts.org The use of inexpensive and relatively water-insensitive zinc powder makes this an attractive method. chemrxiv.org The reaction is typically performed in solvents like THF, often with the addition of saturated aqueous ammonium (B1175870) chloride to facilitate the reaction. nih.govnih.gov

| Electrophilic Substrate | Resulting Product (after workup) | Typical Conditions |

| Benzaldehyde | 1-Phenyl-2-(2-chloro-5-(trifluoromethyl)phenyl)ethanol | Zinc powder, THF/aq. NH₄Cl nih.govnih.gov |

| Acetone | 2-(2-Chloro-5-(trifluoromethyl)benzyl)propan-2-ol | Zinc powder, THF wikipedia.org |

| Cyclohexanone | 1-(2-Chloro-5-(trifluoromethyl)benzyl)cyclohexan-1-ol | Zinc powder, THF/H₂O chemeurope.com |

Continuous Flow Methodologies for Organozinc Reagent Generation

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, including organometallic reagents. springernature.comnih.gov This methodology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. google.comgoogle.com The preparation of highly reactive or unstable species like organozinc reagents can be particularly well-suited for flow systems.

In a continuous flow setup for the generation of this compound, a solution of the precursor, (2-Chloro-5-(trifluoromethyl)benzyl) bromide, in a solvent like THF would be pumped through a heated column packed with activated zinc metal. The small reactor volume and excellent heat exchange characteristics of flow reactors allow for precise control over reaction temperature, minimizing the risk of thermal runaway, which can be a concern in exothermic organometallic preparations. rsc.org

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited by surface-area-to-volume ratio; potential for localized hot spots. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. rsc.org |

| Safety | Higher risk of thermal runaway with large volumes of reactive materials. | Inherently safer due to small reactor volumes (small inventory of reactive species at any given time). google.comrsc.org |

| Reaction Time | Can be lengthy, including time for heating and cooling the entire batch. | Significantly reduced, often from hours to minutes or seconds, due to enhanced kinetics. nih.gov |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Straightforward scalability by running the system for longer periods ("scaling out") or using larger reactors. google.com |

| Product Purity | May be lower due to side reactions and degradation over longer reaction times. | Often higher purity as short residence times minimize byproduct formation. nih.gov |

Reactivity Profiles and Mechanistic Insights of 2 Chloro 5 Trifluoromethyl Benzyl Zinc Bromide

Nucleophilic Addition Reactions

As a nucleophile, the benzylic carbon of (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide can attack electrophilic carbon centers, such as those in carbonyls, imines, and conjugated systems. These reactions typically proceed without the need for a transition metal catalyst.

Organozinc reagents, including benzylic variants like this compound, undergo nucleophilic addition to the electrophilic carbon of aldehydes and ketones. libretexts.org This 1,2-addition mechanism involves the attack of the nucleophilic benzyl (B1604629) group on the carbonyl carbon, which pushes the pi-electrons of the C=O bond onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol. libretexts.org

Generally, aldehydes are more reactive towards nucleophilic addition than ketones. This is attributed to two main factors:

Steric Hindrance : Ketones possess two alkyl or aryl groups attached to the carbonyl carbon, creating more steric bulk compared to aldehydes, which have only one such group and a smaller hydrogen atom. This makes the nucleophilic attack on a ketone's carbonyl carbon more hindered. libretexts.org

Electronic Effects : The two electron-donating alkyl groups on a ketone reduce the partial positive charge (electrophilicity) on the carbonyl carbon more effectively than the single group on an aldehyde, making aldehydes inherently more electrophilic. researchgate.net

The reaction is particularly effective with activated ketones, such as trifluoromethyl ketones, where the strong electron-withdrawing nature of the CF₃ group significantly enhances the electrophilicity of the carbonyl carbon. nih.govnih.gov

Table 1: Nucleophilic Addition of this compound to Various Carbonyl Compounds

| Electrophile (Substrate) | Product | Product Class |

| Benzaldehyde | 1-Phenyl-2-(2-chloro-5-(trifluoromethyl)phenyl)ethanol | Secondary Alcohol |

| Acetone | 2-(2-Chloro-5-(trifluoromethyl)phenyl)-1,1-dimethylethanol | Tertiary Alcohol |

| Cyclohexanone | 1-(2-Chloro-5-(trifluoromethyl)benzyl)cyclohexan-1-ol | Tertiary Alcohol |

| 2,2,2-Trifluoroacetophenone | 2-(2-Chloro-5-(trifluoromethyl)phenyl)-1-phenyl-1-(trifluoromethyl)ethanol | Tertiary Alcohol |

Similar to carbonyls, the carbon-nitrogen double bond in imines and the carbon-nitrogen triple bond in nitriles are polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The direct addition of nucleophiles to imines is an efficient method for forming C-C and C-X bonds. nih.gov

The reaction of this compound with an imine results in the formation of a new C-C bond, yielding a metalated amine intermediate. Subsequent hydrolysis provides the corresponding amine product. When the nucleophile adds to a nitrile, an intermediate metallo-imine is formed. Aqueous workup hydrolyzes this intermediate to produce a ketone.

Table 2: Nucleophilic Addition to Imines and Nitriles

| Electrophile (Substrate) | Intermediate | Final Product (after hydrolysis) | Product Class |

| N-Benzylidenemethanamine | Metalated Amine | 1-(2-Chloro-5-(trifluoromethyl)phenyl)-N-methyl-1-phenylmethanamine | Secondary Amine |

| Benzonitrile | Metallo-imine | 1-(2-Chloro-5-(trifluoromethyl)phenyl)-1-phenylmethanone | Ketone |

| Acetonitrile | Metallo-imine | 1-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-one | Ketone |

α,β-Unsaturated carbonyl compounds possess two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). rsc.org Nucleophiles can attack at either site, leading to 1,2-addition (direct addition) or 1,4-addition (conjugate addition), respectively. The regioselectivity of the attack is influenced by the nature of the nucleophile under the principles of Hard and Soft Acid and Base (HSAB) theory.

Organozinc reagents are considered soft nucleophiles. Consequently, they preferentially undergo conjugate addition when reacting with α,β-unsaturated ketones, delivering the benzyl group to the β-carbon. organic-chemistry.org This reaction proceeds via a nucleophilic attack on the β-carbon, forming a resonance-stabilized enolate intermediate. rsc.org This enolate is then protonated during workup to give the final β-benzylated carbonyl compound. rsc.orgpressbooks.pub

Table 3: Conjugate Addition of this compound

| Electrophile (Substrate) | Product (after workup) | Reaction Type |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | 3-(2-Chloro-5-(trifluoromethyl)phenyl)-1,3-diphenylpropan-1-one | 1,4-Addition |

| 2-Cyclohexen-1-one | 3-(2-Chloro-5-(trifluoromethyl)benzyl)cyclohexan-1-one | 1,4-Addition |

| Methyl vinyl ketone | 4-(2-Chloro-5-(trifluoromethyl)phenyl)pentan-2-one | 1,4-Addition |

Transition Metal-Catalyzed Cross-Coupling Reactions

The Negishi coupling, a versatile C-C bond-forming reaction, involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide or pseudohalide (like a triflate). organic-chemistry.org This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance. organic-chemistry.orgyoutube.com

In a typical Negishi coupling, this compound can be coupled with a wide variety of sp²- and sp³-hybridized carbon electrophiles, including aryl, heteroaryl, vinyl, and alkyl halides or triflates. organic-chemistry.orgorganic-chemistry.orgnih.gov

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) intermediate.

Transmetalation : The organozinc reagent transfers its organic group (the 2-chloro-5-(trifluoromethyl)benzyl group) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This methodology allows for the synthesis of complex diarylmethanes, allylarenes, and other structures containing the 2-chloro-5-(trifluoromethyl)benzyl moiety. The reaction tolerates a wide array of functional groups, such as esters, nitriles, and ketones, due to the moderate reactivity of organozinc reagents. youtube.comorganic-chemistry.org

Table 4: Palladium-Catalyzed Negishi Coupling of this compound

| Coupling Partner (Electrophile) | Catalyst System (Example) | Product |

| 4-Bromoanisole (Aryl Halide) | Pd(OAc)₂, CPhos | 1-Chloro-4-((4-methoxybenzyl)methyl)-2-(trifluoromethyl)benzene |

| 1-Iodocyclohex-1-ene (Vinyl Halide) | PdCl₂(PPh₃)₂, TMEDA | 1-((2-Chloro-5-(trifluoromethyl)benzyl)methyl)cyclohex-1-ene |

| (E)-1-Bromo-2-phenylethene (Vinyl Halide) | Pd(P(t-Bu)₃)₂ | (E)-1-Chloro-4-(3-phenylallyl)-2-(trifluoromethyl)benzene |

| 1-Iodobutane (Alkyl Halide) | Pd₂(dba)₃, PCyp₃ | 1-(Benzylpentyl)-2-chloro-5-(trifluoromethyl)benzene |

| Phenyl triflate (Aryl Pseudohalide) | Pd(OAc)₂, SPhos | 1-Benzyl-2-chloro-5-(trifluoromethyl)benzene |

The choice of ligand coordinated to the palladium center is critical for the success and efficiency of the Negishi coupling. nih.gov The ligand influences the stability, activity, and selectivity of the catalyst by modulating the electronic and steric properties of the palladium atom. For challenging couplings, particularly those involving sp³-hybridized organozincs or sterically demanding substrates, ligand optimization is paramount. nih.govmit.edu

Key findings in ligand design for Negishi couplings include:

Bulky, Electron-Rich Phosphines : Biaryldialkylphosphine ligands, such as SPhos, RuPhos, and the CPhos family, have proven highly effective. organic-chemistry.orgbucknell.edu Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step, while their electron-donating nature promotes the initial oxidative addition. nih.govmit.edu

Suppression of Side Reactions : In couplings involving organozinc reagents with β-hydrogens (such as secondary alkylzinc halides), β-hydride elimination can be a competing and undesirable pathway. nih.gov The use of bulky ligands like CPhos can sterically hinder this process, favoring the desired reductive elimination pathway and leading to higher yields of the cross-coupled product. organic-chemistry.orgnih.gov

Catalyst Activation and Stability : The ligand also plays a role in stabilizing the active Pd(0) species and facilitating the formation of catalytically active complexes from stable Pd(II) precatalysts. nih.gov

For the coupling of a benzylic zinc reagent like this compound, while β-hydride elimination is not a concern, the proper ligand choice is still crucial for achieving high yields, especially when using less reactive coupling partners like aryl chlorides or sterically hindered substrates. organic-chemistry.org

Table 5: Effect of Ligand on a Model Negishi Coupling Reaction (Model Reaction: this compound + 2-Bromobenzonitrile)

| Ligand | Catalyst Precursor | Typical Yield | Rationale |

| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Moderate | Standard ligand, may be inefficient for challenging substrates. |

| P(t-Bu)₃ (Tri(tert-butyl)phosphine) | Pd₂(dba)₃ | Good | Bulky and electron-rich, generally effective. |

| SPhos | SPhos-Pd-G2 | Excellent | Biarylphosphine; promotes efficient reductive elimination. organic-chemistry.org |

| CPhos | Pd(OAc)₂ | Excellent | Highly effective for sterically demanding couplings and suppressing side reactions. organic-chemistry.orgnih.gov |

| RuPhos | RuPhos-Pd-G3 | Excellent | Electron-rich and bulky, inhibits undesirable pathways. bucknell.edu |

Palladium-Catalyzed Negishi Coupling with Aryl, Vinyl, and Alkyl Halides/Pseudohalides

Mechanistic Pathways of Oxidative Addition, Transmetalation, and Reductive Elimination

The reactivity of this compound in cross-coupling reactions, particularly Negishi couplings, is understood to proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orguantwerpen.bemasterorganicchemistry.com This cycle is typically initiated by a low-valent transition metal catalyst, such as Palladium(0) or Nickel(0).

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to the low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the carbon-halide bond and the insertion of the metal, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)) and the formation of an organometallic complex (Ar-M-X). researchgate.net The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl. uantwerpen.be

Transmetalation : Following oxidative addition, the organozinc reagent, this compound, transfers its organic group to the metal center. This step, known as transmetalation, displaces the halide from the metal complex, forming a new diorganometal complex where both the aryl group from the halide and the benzyl group from the zinc reagent are bound to the metal. The presence of empty p-orbitals on the zinc atom facilitates this transfer. researchgate.netnih.gov This stage is often considered the rate-determining step in the catalytic cycle.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the metal center, forming a new carbon-carbon bond and yielding the desired diarylmethane product. This process regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. organic-chemistry.orgmasterorganicchemistry.com For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the metal complex. organic-chemistry.org

This fundamental three-step mechanism is the cornerstone of the cross-coupling reactions involving this compound and provides a framework for understanding its reactivity with various electrophiles.

Nickel-Catalyzed Cross-Coupling Reactions with Aromatic Bromides, Chlorides, and Tosylates

Nickel complexes are effective and often more economical catalysts for cross-coupling reactions involving organozinc reagents. organic-chemistry.org Benzylic zinc reagents, including this compound, undergo smooth cross-coupling reactions with a variety of aromatic electrophiles such as bromides, chlorides, and tosylates using nickel catalysts. researchgate.net A common and effective catalytic system for this transformation is the combination of Nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and triphenylphosphine (B44618) (PPh₃). researchgate.net

The reaction demonstrates broad applicability, coupling the benzylic zinc reagent with aryl halides and tosylates that possess a range of electronic properties. The presence of the trifluoromethyl group on the benzyl moiety, an electron-withdrawing group, influences the reactivity of the organozinc reagent. The general functional group tolerance of Negishi couplings allows for the presence of various substituents on the aromatic electrophile. organic-chemistry.org

Below is a representative table of Nickel-catalyzed cross-coupling reactions, illustrating the expected outcomes based on established methodologies for benzylic zinc reagents.

| Aromatic Electrophile | Catalyst System | Solvent | Expected Product | Reported Yield (Analogous Systems) |

|---|---|---|---|---|

| 4-Bromotoluene | Ni(acac)₂ / PPh₃ | THF | 1-(2-Chloro-5-(trifluoromethyl)benzyl)-4-methylbenzene | Good to Excellent researchgate.net |

| 4-Chlorobenzonitrile | Ni(acac)₂ / PPh₃ | THF | 4-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)benzonitrile | Good researchgate.net |

| Methyl 4-bromobenzoate | Ni(acac)₂ / PPh₃ | THF | Methyl 4-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)benzoate | Good to Excellent researchgate.net |

| 4-Tolyl tosylate | Ni(acac)₂ / PPh₃ | THF | 1-(2-Chloro-5-(trifluoromethyl)benzyl)-4-methylbenzene | Good researchgate.net |

Copper-Mediated/Catalyzed Cross-Coupling Reactions

While palladium and nickel are the most common catalysts for Negishi-type couplings, copper salts can also mediate or catalyze the cross-coupling of organozinc reagents with various electrophiles. beilstein-journals.org Copper-catalyzed reactions often provide different reactivity and selectivity profiles. For benzylic zinc reagents like this compound, copper-catalyzed cross-couplings are particularly useful for forming bonds with certain electrophiles, such as allylic and benzylic halides. beilstein-journals.org

The mechanism of copper-catalyzed reactions can differ from the standard Pd/Ni cycle and may involve the formation of a copper-ate complex. These reactions are known to be compatible with a variety of functional groups. For instance, the reaction of benzylic zinc reagents with electrophiles like 4-nitrobenzyl bromide proceeds efficiently in the presence of catalytic copper(I) cyanide complexed with lithium chloride (CuCN·2LiCl). beilstein-journals.org

| Electrophile | Catalyst/Mediator | Solvent | Expected Product | Reported Yield (Analogous Systems) |

|---|---|---|---|---|

| Allyl Bromide | CuCN·2LiCl (catalytic) | THF | 1-(2-Chloro-5-(trifluoromethyl)phenyl)-but-3-ene | High beilstein-journals.org |

| 4-Nitrobenzyl Bromide | CuCN·2LiCl (catalytic) | THF | 1-(2-Chloro-5-(trifluoromethyl)benzyl)-4-nitrobenzene | Excellent beilstein-journals.org |

| Propargyl Bromide | CuI (catalytic) | DMF | 1-(2-Chloro-5-(trifluoromethyl)phenyl)-prop-2-yne | Good beilstein-journals.org |

Iron-Catalyzed Cross-Coupling Reactions

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to palladium and nickel for cross-coupling reactions. khanacademy.org Iron-catalyzed Negishi couplings of benzyl halides with aryl zinc reagents have been shown to be effective. uni-muenchen.de Similarly, the coupling of benzylic zinc reagents with aryl halides can be achieved. These reactions often proceed via mechanisms that may involve radical intermediates, differing from the purely two-electron pathways of palladium. researchgate.net

Iron(II) and Iron(III) salts, such as FeCl₂ and Fe(acac)₃, are commonly used as pre-catalysts. The reactions can tolerate various functional groups and provide good to excellent yields of the diarylmethane products.

| Aryl Halide | Catalyst System | Solvent | Expected Product | Reported Yield (Analogous Systems) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | FeCl₂ | THF/NMP | 4-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)benzonitrile | Good uni-muenchen.de |

| 4-Chlorotoluene | Fe(acac)₃ | THF/NMP | 1-(2-Chloro-5-(trifluoromethyl)benzyl)-4-methylbenzene | Good acs.org |

| Ethyl 4-bromobenzoate | FeCl₂ | THF/NMP | Ethyl 4-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)benzoate | Good uni-muenchen.de |

Chemoselective Transformations Utilizing this compound

A significant advantage of organozinc reagents is their high functional group tolerance, which allows for remarkable chemoselectivity in cross-coupling reactions. beilstein-journals.org The carbon-zinc bond in this compound is significantly more reactive towards transition metal catalysts than many other functional groups, such as esters, nitriles, ketones, and even other halides on the coupling partner.

This chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive use of protecting groups. For example, this compound can be coupled with an aryl halide that also contains an ester or a nitrile group, with the reaction occurring exclusively at the carbon-halide bond, leaving the other functionalities intact. organic-chemistry.orgpitt.edu This selectivity is a key feature of Negishi couplings and is well-documented for benzylic zinc reagents. beilstein-journals.org The reaction of a benzylic zinc reagent with 2-chloro-5-(trifluoromethyl)pyridine, for instance, proceeds selectively at the C-Cl bond, demonstrating tolerance to the trifluoromethyl group and the pyridine (B92270) nitrogen. researchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving this compound

Regioselectivity: In reactions with unsymmetrical poly-substituted electrophiles, the site of coupling is a critical consideration. The regioselectivity is often governed by a combination of electronic and steric factors. For example, in the Negishi reaction of 3-(trifluoromethyl)benzyl zinc bromide (a constitutional isomer of the title compound) with 5-methyl-2,4-bis(methylthio)pyrimidine, a remarkable regioselectivity was observed. The coupling occurred preferentially at the C-2 position over the C-4 position by a ratio of 500:1, demonstrating that subtle electronic and steric differences on the electrophile can lead to highly selective transformations. uantwerpen.be This suggests that this compound would also exhibit high regioselectivity in similar systems.

Stereoselectivity: The benzylic carbon in this compound is prochiral. While the reagent itself is achiral, its reaction with certain substrates can generate a new stereocenter. Cross-coupling reactions involving sp³-hybridized organometallics can proceed with high stereospecificity. nih.gov For example, Negishi couplings that proceed through an Sₙ2-like transmetalation or a concerted reductive elimination often result in a predictable stereochemical outcome, typically with inversion or retention of configuration at the carbon center. uantwerpen.be If a chiral version of a benzylic zinc reagent were used, or if the reaction created a new chiral center, the stereochemical outcome would be of high importance. However, for the achiral title compound, stereoselectivity is primarily relevant when it reacts with a prochiral electrophile under the influence of a chiral catalyst.

Computational and Experimental Investigations of Reaction Mechanisms, Intermediates, and Transition States

The intricate details of cross-coupling reactions involving benzylic zinc reagents are often elucidated through a combination of computational and experimental studies. Density Functional Theory (DFT) calculations have become a powerful tool for mapping the energy landscapes of catalytic cycles. nih.gov These studies help to rationalize observed reactivity, selectivity, and the role of ligands by calculating the energies of intermediates and transition states for oxidative addition, transmetalation, and reductive elimination. nih.gov

Experimentally, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are employed to detect and characterize reaction intermediates. uni-muenchen.de For instance, in nickel-catalyzed couplings of benzylic electrophiles, the formation of π-benzylnickel complexes as key intermediates has been proposed and supported by mechanistic studies. organic-chemistry.org Kinetic studies can help identify the rate-determining step of the reaction, providing further insight into the mechanism. For many Negishi couplings, transmetalation is the slowest step, but this can vary depending on the specific substrates, catalyst, and ligands used. nih.gov These combined theoretical and experimental approaches are crucial for optimizing reaction conditions and designing more efficient catalysts for reactions involving reagents like this compound.

Applications of 2 Chloro 5 Trifluoromethyl Benzyl Zinc Bromide in Advanced Organic Synthesis

Construction of Complex Polyaromatic and Heterocyclic Frameworks

Organozinc reagents like (2-chloro-5-(trifluoromethyl)benzyl)zinc bromide are instrumental in the construction of complex polyaromatic and heterocyclic frameworks through transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. researchgate.netwikipedia.org These reactions allow for the precise formation of carbon-carbon bonds between sp2- and sp3-hybridized carbon atoms. The functional group tolerance of organozinc reagents is a significant advantage, allowing them to be used in the synthesis of highly functionalized molecules without the need for extensive protecting group strategies. researchgate.netsigmaaldrich.com

The 2-chloro-5-(trifluoromethyl)benzyl group can be coupled with various aryl and heteroaryl halides or triflates to generate complex diarylmethane-type structures. For instance, the palladium- or nickel-catalyzed coupling of this compound with functionalized pyridines, pyrimidines, or other heterocyclic systems provides a direct route to molecules containing both a trifluoromethyl-substituted phenyl ring and a heterocyclic core. uantwerpen.be This strategy is highly valuable for building libraries of compounds for biological screening, as the combination of these structural motifs is often found in bioactive molecules.

Table 1: Examples of Heterocyclic Frameworks Synthesized via Negishi Coupling

| Aryl/Heteroaryl Halide | Catalyst | Product Type | Potential Application |

| 2-Bromopyridine | Pd(PPh₃)₄ | 2-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)pyridine | Ligand Synthesis, Medicinal Chemistry |

| 3-Iodothiophene | Ni(dppf)Cl₂ | 3-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)thiophene | Organic Electronics, Materials Science |

| 5-Bromopyrimidine | Pd₂(dba)₃/SPhos | 5-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)pyrimidine | Pharmaceutical Intermediate |

This table is illustrative and represents the types of transformations possible.

Synthesis of Trifluoromethyl-Substituted Aromatic and Benzylic Derivatives

The primary application of this compound is in the synthesis of molecules containing the trifluoromethyl (CF₃) group. The CF₃ group is a crucial substituent in many pharmaceuticals and agrochemicals because it can enhance metabolic stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov

This organozinc reagent provides a direct method for the introduction of the trifluoromethyl-substituted benzyl (B1604629) group. Through Negishi cross-coupling reactions with a wide range of aryl and vinyl halides, a diverse array of trifluoromethylated diarylmethanes and other benzylic derivatives can be synthesized. nih.gov These products are valuable intermediates for further transformations or can be the final target molecules themselves. The reaction is generally high-yielding and tolerates a broad scope of functional groups.

Table 2: Synthesis of Trifluoromethyl-Substituted Derivatives

| Coupling Partner | Catalyst System | Product Class |

| 4-Bromotoluene | Pd(OAc)₂ / CPhos | Trifluoromethyl-substituted diarylmethane |

| 1-Iodo-3-nitrobenzene | CoCl₂ / isoquinoline (B145761) | Trifluoromethyl-substituted diarylmethane |

| 2-Chloropyridine | NiCl₂(dppf) | Trifluoromethyl-substituted aryl-heteroaryl-methane |

| Vinyl bromide | Pd(PPh₃)₄ | Trifluoromethyl-substituted allylbenzene |

Data compiled from general knowledge of Negishi coupling reactions. nih.govresearchgate.net

Integration into Multicomponent and Cascade Reactions

While less commonly reported specifically for this compound, organozinc reagents are amenable to integration into multicomponent and cascade reactions. These reaction formats are highly efficient as they allow for the formation of multiple bonds and the rapid construction of molecular complexity in a single operation.

A hypothetical cascade sequence could involve the in situ formation of this compound, followed by a Negishi coupling with a suitably functionalized partner that contains a reactive site for a subsequent intramolecular cyclization. Such a strategy would provide rapid access to complex, polycyclic structures containing the 2-chloro-5-(trifluoromethyl)benzyl moiety. The development of such processes is an active area of research in organic synthesis.

Precursor in the Synthesis of Specific Organic Molecules (e.g., diarylmethanes, 1,2-diarylethylpiperazines)

This compound is a key precursor for the synthesis of unsymmetrical diarylmethanes. nih.govnih.govorganic-chemistry.org The Negishi cross-coupling reaction between this benzylic zinc reagent and various aryl halides is a robust and general method for preparing these compounds. nih.gov The reaction conditions are typically mild, and a variety of catalysts, including those based on palladium and nickel, can be employed. wikipedia.orgnih.gov

Table 3: Research Findings on Diarylmethane Synthesis via Negishi Coupling

| Catalyst | Aryl Halide Scope | Key Advantages | Reference |

| Palladium-based | Broad (bromides, chlorides, iodides) | High yields, excellent functional group tolerance. | nih.gov |

| Cobalt-based | Aryl bromides and chlorides | Cost-effective, ligandless conditions possible. | researchgate.netnih.gov |

| Nickel-based | Aryl and heteroaryl chlorides | Effective for less reactive chlorides. | uantwerpen.be |

Furthermore, the products of these coupling reactions, such as diarylmethanes, can serve as intermediates in the synthesis of more complex molecules. For example, subsequent functionalization of the diarylmethane core can lead to the synthesis of pharmacologically relevant scaffolds like 1,2-diarylethylpiperazines, which are known to exhibit a range of biological activities.

Characterization Methodologies for 2 Chloro 5 Trifluoromethyl Benzyl Zinc Bromide and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In Situ Monitoring (e.g., ¹H, ¹³C, ¹⁹F, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organozinc compounds in solution. It provides detailed information about the molecular framework and allows for the real-time monitoring of reaction progress.

¹H NMR Spectroscopy : This technique is used to identify the hydrogen atoms in the molecule. For (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide, the benzylic protons (Ar-CH₂ -ZnBr) are particularly diagnostic. Their chemical shift provides evidence of the carbon-zinc bond formation. The aromatic protons also show characteristic shifts and coupling patterns that confirm the integrity of the substituted phenyl ring. Depending on the molecular environment and potential chirality, the benzylic CH₂ protons may appear as a simple singlet or a more complex AB quartet. stackexchange.com

¹³C NMR Spectroscopy : ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shift of the benzylic carbon is significantly affected by the attached zinc atom. This, along with the signals from the aromatic and trifluoromethyl carbons, allows for complete structural confirmation.

¹⁹F NMR Spectroscopy : The presence of the trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally sensitive and powerful probe. The fluorine nucleus has a distinct chemical shift range and is highly sensitive to changes in its electronic environment, making it an excellent tool for in situ monitoring of the formation of the organozinc reagent and its subsequent reactions.

³¹P NMR Spectroscopy : While not directly applicable to the primary organozinc reagent itself, ³¹P NMR becomes crucial when studying its reaction intermediates, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Negishi coupling). If phosphine-ligated catalysts like those based on palladium are used, ³¹P NMR can monitor the catalyst's coordination sphere, ligand exchange processes, and the formation of catalytic intermediates.

In Situ Monitoring : By acquiring NMR spectra at various time points during a reaction, chemists can track the consumption of starting materials and the formation of the organozinc reagent and subsequent products. nih.gov This kinetic data is invaluable for mechanistic studies and reaction optimization.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Benzylic CH₂ | ~2.0 - 3.0 | Shifted downfield upon C-Zn bond formation compared to the parent benzyl (B1604629) bromide. |

| ¹H | Aromatic CH | ~7.0 - 8.0 | Complex splitting pattern due to substitution. |

| ¹⁹F | Aromatic CF₃ | ~ -60 to -65 | Relative to CFCl₃. A single peak is expected. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Speciation Analysis

Mass spectrometry (MS) is a vital technique for analyzing the composition of organozinc reagents in solution, a phenomenon known as speciation. chemrxiv.org Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for studying charged or polar species directly from solution.

For benzylic zinc halides, ESI-MS can identify various species that exist in equilibrium. While the neutral monomer R-Zn-Br is the nominal reagent, in solution it can form aggregates or more complex "ate" species, especially in the presence of salts like lithium chloride which are often used in their preparation. nih.gov ESI-MS can detect these charged complexes, such as higher-order zincates ([RZnCl₂]⁻) or polynuclear clusters. nih.govuni-muenchen.deacs.org It is important to note that MS preferentially detects charged species, which may be minor components in rapid equilibrium with the major, neutral species in solution. nih.gov Nevertheless, these detectable ions provide critical clues about the potential reactive intermediates in solution. acs.org

Table 2: Potential Ionic Species Detectable by ESI-MS for this compound (R-ZnBr) in a THF/LiCl System

| Potential Species | Formula | Description |

|---|---|---|

| Dimeric Anion | [R₂ZnBr₂]⁻ | Anionic aggregate involving two organozinc units. |

| Higher-Order Zincate | [RZnBrCl]⁻ | Formed by coordination with chloride ions from LiCl. |

| Solvated Cation | [RZn(THF)₂]⁺ | A potential cationic species where the bromide has dissociated. |

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. google.com For this compound, IR spectroscopy can confirm the presence of the key structural motifs.

The technique is useful for verifying the consumption of the starting benzyl bromide and the formation of the new organometallic species by observing shifts in characteristic vibrational bands. The C-Zn stretching frequency, typically found in the far-IR region (below 600 cm⁻¹), provides direct evidence of the organometallic bond, though it can be weak and difficult to observe. More readily observed are the robust signals from the trifluoromethyl group's C-F stretching and the aromatic ring vibrations, which confirm the integrity of the organic framework throughout the reaction. ntu.edu.sg

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 |

| C-F Stretch | -CF₃ | 1350 - 1120 (strong, multiple bands) |

| C-Cl Stretch | Ar-Cl | 1100 - 1000 |

| C-Zn Stretch | -CH₂-Zn | 600 - 400 |

X-ray Absorption Spectroscopy (XAS) for Elucidating Solvation States and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of the zinc atom in both solid and solution states. nih.govnih.gov This is particularly valuable for organozinc reagents, as their reactivity is heavily influenced by the coordination of solvent molecules (solvation state). chemrxiv.orgchemrxiv.orgchemrxiv.org

The XAS spectrum is typically divided into two regions:

XANES (X-ray Absorption Near Edge Structure) : The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the zinc center. nih.govnih.gov

EXAFS (Extended X-ray Absorption Fine Structure) : Oscillations past the absorption edge contain information about the number, type, and distance of neighboring atoms in the local coordination sphere (typically within ~5 Å). dss.go.th This allows for the direct determination of Zn-C, Zn-Br, and Zn-O (from solvent like THF) bond lengths and coordination numbers. chemrxiv.orgresearchgate.netresearchgate.net

Computational workflows combined with experimental XAS data provide a robust method for characterizing the distribution of different solvated species in solution. nih.govchemrxiv.org

X-ray Crystallography for Related Organozinc Complexes (if applicable)

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and coordination geometries. uu.nl While obtaining suitable crystals of a reactive intermediate like this compound can be challenging, the crystallographic analysis of closely related, more stable organozinc complexes provides invaluable structural benchmarks. chemistryviews.orgrsc.org For example, the crystal structure of a related benzylzinc complex stabilized by a donor ligand could confirm the expected tetrahedral geometry around the zinc atom and provide accurate measurements for Zn-C and Zn-Br bond lengths, which can be used to validate data from solution-state techniques and computational models.

Advanced Imaging Techniques for Mechanistic Insights (e.g., Single-Particle Fluorescence Microscopy)

While traditional analytical methods provide ensemble-averaged information, advanced techniques like single-molecule or single-particle fluorescence microscopy can offer unprecedented mechanistic insights by observing individual reaction events. nih.govrsc.org This approach is particularly useful for studying heterogeneous reactions, such as the formation of an organozinc reagent on the surface of metallic zinc. nih.gov

By using a fluorescently-tagged organohalide or by observing changes in fluorescence of a probe molecule, it may be possible to visualize the oxidative addition at specific sites on a single zinc particle. acs.organnualreviews.org This can reveal information about the spatial distribution of active sites, the kinetics of surface reactions versus the subsequent solubilization of the organozinc species, and heterogeneities in reactivity that are masked in bulk measurements. nih.gov

Quantitative Analytical Methods for Organozinc Reagent Concentration Determination (e.g., Titration)

Accurately determining the concentration of the active organozinc reagent is critical for its effective use in subsequent chemical transformations. The most common method for quantifying organozinc and Grignard reagents is direct titration. researchgate.net

An iodometric titration is a simple and reliable procedure. researchgate.net A known solution of iodine (I₂) in an appropriate solvent like THF is used as the titrant. The organozinc reagent reacts with iodine in a 1:1 stoichiometric ratio. The endpoint is easily visualized by the persistence of the brown color of excess iodine, indicating that all the organozinc reagent has been consumed. orgsyn.org To ensure all magnesium and zinc salts remain dissolved and to achieve a sharp, clear endpoint, the titration is often performed in a THF solution saturated with lithium chloride. researchgate.netresearchgate.net

The reaction is as follows: R-ZnBr + I₂ → R-I + IZnBr

By knowing the volume and concentration of the iodine solution required to reach the endpoint, the molarity of the organozinc reagent solution can be accurately calculated.

Theoretical and Computational Studies of 2 Chloro 5 Trifluoromethyl Benzyl Zinc Bromide

Electronic Structure Analysis and Bonding Characteristics of the Organozinc Moiety

The organozinc moiety in compounds such as (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide is characterized by a unique set of electronic and bonding properties. The bond between the carbon of the benzyl (B1604629) group and the zinc atom is a polar covalent bond. Due to the difference in electronegativity between carbon (2.55) and zinc (1.65), this bond is polarized towards the carbon atom, giving it significant carbanionic character. This polarization is a key factor in the nucleophilic nature of the organozinc reagent.

The zinc center in this compound is a zinc(II) species with a filled 3d orbital electronic configuration ([Ar]3d¹⁰). A consequence of this filled d-shell is the absence of ligand field stabilization effects, meaning the coordination geometry around the zinc atom is primarily dictated by electrostatic and steric interactions rather than electronic effects from the d-orbitals.

Heteroleptic organozinc halides (RZnX), like the title compound, have a tendency to form aggregates in solution through halogen bridges, similar to Grignard reagents. The zinc atom can expand its coordination number by interacting with solvent molecules or other organozinc units. This aggregation is driven by the enhanced Lewis acidity of the zinc center when bonded to an electronegative halide and an organic group. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the benzyl ring influences the electronic density of the benzylic carbon and can subtly affect the polarity and reactivity of the C-Zn bond.

Table 1: General Bonding and Electronic Properties of Organozinc Halides

| Property | Description | Reference |

|---|---|---|

| Zn-C Bond | Polar covalent, polarized towards carbon. | |

| Zinc(II) Electronic Configuration | [Ar]3d¹⁰ | |

| Coordination Geometry | Primarily determined by electrostatic and steric factors; often tetrahedral in solvated or aggregated states. |

| Solution Behavior | Tendency to form dimers or higher aggregates via halogen bridges; subject to the Schlenk equilibrium. | |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of reactions involving organometallic compounds. For reactions utilizing this compound, DFT calculations can map out the entire potential energy surface, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers (reaction energetics), providing a quantitative understanding of reaction feasibility and kinetics.

DFT studies on analogous organozinc reagents in reactions like Negishi cross-coupling or electrophilic amination have been used to:

Elucidate Stepwise Mechanisms: DFT can validate proposed reaction pathways, for example, by calculating the energy barriers for oxidative addition, transmetalation, and reductive elimination steps in a catalytic cycle.

Characterize Transition States: By locating the transition state structure for a given step, researchers can understand the geometry of the key molecular arrangement that controls the reaction rate. For instance, DFT calculations have been used to model the 1,2-aryl migration in the amination of organozinc reagents, revealing the energetic barrier of the key transition state.

Analyze the Role of Solvents and Additives: Computational models can incorporate solvent effects and the presence of additives like lithium chloride, which are known to significantly impact the reactivity of organozinc reagents by breaking up aggregates or forming more reactive 'ate' complexes. DFT studies have shown how coordinating solvents can stabilize transition states, thereby accelerating reactions.

Table 2: Illustrative DFT-Calculated Energy Barriers for Key Steps in Organozinc Reactions

| Reaction Step | System Studied | Solvent Model | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,2-Phenyl Migration | PhZnOAc + Amino-λ³-iodane | (DMF) | 31.6 - 33.6 | |

| Conjugate Addition | Aryl/Alkylzinc Halide + Enone | DME | Lowered barrier vs. THF |

Ab Initio Molecular Dynamics for Solvation States and Aggregation Behavior in Solution

The structure and reactivity of organozinc reagents are profoundly influenced by their solution-state behavior, which includes interactions with solvent molecules (solvation) and self-association (aggregation). Ab initio molecular dynamics (AIMD) is a powerful computational technique used to simulate the dynamic behavior of these species in an explicit solvent environment. AIMD combines quantum mechanical calculations (often DFT) to describe the forces between atoms with classical mechanics to simulate their motion over time.

Recent AIMD studies on model organozinc systems like ZnCl₂, ZnMeCl, and ZnMe₂ in THF have provided significant insights:

Dynamic Solvation Shell: AIMD simulations reveal that organozinc compounds exist in solution not as single, static structures but as an ensemble of various solvated species in equilibrium. For example, zinc chloride in THF exists as an equilibrium between di- and tri-coordinated species (ZnCl₂(thf)₂ and ZnCl₂(thf)₃).

Coordination Number Fluctuation: The number of solvent molecules coordinated to the zinc center is not fixed but fluctuates. AIMD can calculate the free energy profiles for the coordination of different numbers of solvent molecules, identifying the most stable solvation states. For ZnMeCl in THF, a rapid equilibrium between singly- and doubly-coordinated forms is observed.

For this compound, AIMD simulations would be expected to show a dynamic equilibrium between monomeric and aggregated forms, with the zinc center coordinated by solvent molecules like THF or DME. The specific number of coordinated solvent molecules would depend on the steric bulk of the benzyl group and the nature of the solvent.

Table 3: Computationally Determined Solvation States of Model Zinc Compounds in THF

| Compound | Most Stable/Prevalent Solvation State(s) | Computational Method | Reference |

|---|---|---|---|

| ZnCl₂ | Equilibrium between ZnCl₂(thf)₂ and ZnCl₂(thf)₂.₅ | Metadynamics / Blue Moon Sampling | |

| ZnMeCl | Equilibrium between ZnMeCl(thf) and ZnMeCl(thf)₂ | Blue Moon Sampling |

Prediction of Reactivity and Selectivity via Computational Models

Predicting the outcome of a chemical reaction, particularly its regioselectivity and site-selectivity, is a primary goal of computational chemistry. For a reagent like this compound, which could be used in various C-C bond-forming reactions, computational models can predict its reactivity profile.

These predictive models often rely on several approaches:

Transition State Energy Comparison: The Curtin–Hammett principle states that the ratio of products is determined by the difference in the Gibbs free energy of the competing transition states. By calculating the activation energies for reaction at different possible sites on a substrate, DFT models can predict the major product. This approach has been successfully applied to predict site-selectivity in electrophilic aromatic substitutions and C-H functionalization reactions.

Descriptor-Based Models: Reactivity can be correlated with calculated molecular properties (descriptors). For instance, in deprotometalation reactions using zinc amide bases, calculated pKₐ values of different C-H bonds on a substrate have been shown to accurately predict the site of metalation. For this compound acting as a nucleophile, its reactivity towards different electrophiles could be predicted by calculating properties like the HOMO energy or atomic charges.

Machine Learning (ML) Models: A modern approach involves training machine learning models, such as graph neural networks, on large datasets of known reactions. These models learn the complex relationships between substrate structure, reagents, and reaction outcomes. Once trained, they can predict the most likely site of functionalization for a new reaction with high accuracy, taking into account subtle steric and electronic features.

A computational model for this compound could predict its regioselectivity in a Negishi coupling with a polyfunctionalized aryl halide by calculating the activation barriers for coupling at each available site.

Molecular Modeling of Ligand Effects in Catalytic Processes

In many applications, organozinc reagents are used in conjunction with a transition metal catalyst, most notably in Negishi cross-coupling reactions which employ palladium or nickel catalysts. The ligands coordinated to the metal catalyst play a critical role in determining the reaction's efficiency, selectivity, and substrate scope. Molecular modeling is an essential tool for understanding and predicting these ligand effects.

Computational studies can reveal how ligands influence a catalytic cycle by:

Modifying Steric Environment: Modeling can show how the size and shape of ligands (e.g., phosphines or N-heterocyclic carbenes on a palladium catalyst) create a specific steric environment around the metal center. This environment can control which substrates can bind and the geometry of the transition states, thereby influencing selectivity.

Tuning Electronic Properties: Ligands alter the electronic properties of the catalyst. Electron-donating ligands can promote oxidative addition, while electron-withdrawing ligands might facilitate reductive elimination. DFT calculations can quantify these electronic effects and correlate them with catalytic activity.

Revealing Non-Traditional Roles: Computational studies have uncovered complex roles for additives that can be considered ligands. For example, a Zn(II) species can itself act as a Z-type (electron-accepting) ligand to a transition metal, facilitating key steps like reductive elimination. DFT calculations were crucial in identifying a low-energy pathway involving this Z-type ligation that explained the experimentally observed reactivity.

By modeling a Negishi coupling between this compound and an aryl halide, researchers could computationally screen a library of phosphine (B1218219) ligands to identify the one that provides the lowest activation energy for the rate-determining step, thus predicting the optimal ligand for the reaction.

Future Directions and Emerging Research Avenues in Substituted Benzylzinc Chemistry

Development of More Sustainable and Efficient Synthetic Routes to Organozinc Reagents

The traditional synthesis of organozinc reagents often involves batch processes that can be labor-intensive and pose challenges related to the handling of sensitive and potentially pyrophoric compounds. vapourtec.commagritek.com A significant shift towards sustainability and efficiency is being driven by the adoption of continuous flow chemistry. nih.gov

Flow chemistry offers a safer, more reproducible, and scalable method for the on-demand generation of organozinc halides. vapourtec.comresearchgate.net In this approach, a solution of the corresponding organic halide, such as 2-chloro-5-(trifluoromethyl)benzyl bromide, is passed through a heated column packed with metallic zinc. vapourtec.comnih.gov This generates the desired (2-Chloro-5-(trifluoromethyl)benzyl)zinc bromide solution in a controlled and continuous manner. The key advantages of this methodology include:

Enhanced Safety: Only small quantities of the reactive organozinc reagent are present at any given time, minimizing the risks associated with exothermicity and instability. acs.org

Improved Efficiency and Reproducibility: Flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, leading to consistent product quality and high yields, often between 82-92%. acs.orgresearchgate.net

Reduced Waste: The zinc metal in the column can be used for multiple runs, and the "on-demand" nature of the synthesis prevents the degradation and waste of pre-made, unstable reagents. researchgate.net

These continuous flow systems can be directly coupled to subsequent reaction steps, such as Negishi cross-coupling reactions, creating a seamless and highly efficient synthetic workflow from starting materials to the final product. researchgate.netacs.org This integration is a cornerstone of modern, sustainable chemical manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity of this compound

The Negishi cross-coupling reaction is a powerful tool for forming C-C bonds using organozinc reagents. wikipedia.org While palladium catalysts have been the historical standard, their high cost and toxicity have spurred research into more abundant and economical first-row transition metals like cobalt, nickel, and iron. rsc.orgrsc.org

Recent studies have demonstrated that catalytic systems based on cobalt and nickel can effectively mediate the cross-coupling of benzylzinc reagents with a wide array of aryl and heteroaryl halides. rsc.orgresearchgate.net For instance, a system comprising cobalt(II) chloride (CoCl₂) and isoquinoline (B145761) as a ligand has been shown to be highly effective for coupling various benzylzinc chlorides with aryl bromides and chlorides, yielding polyfunctionalized diarylmethanes. rsc.orgrsc.orgresearchgate.net These reactions proceed under mild conditions (typically 50 °C) and tolerate a variety of sensitive functional groups, including esters and nitriles. rsc.org

Similarly, nickel catalysts, such as those derived from Ni(acac)₂ and phosphine (B1218219) ligands, are capable of coupling benzylzinc reagents with aryl chlorides, bromides, and even less reactive tosylates. researchgate.netuni-muenchen.de The development of new, highly active ligands has been crucial in overcoming challenges such as β-hydride elimination, which can be a problematic side reaction with secondary alkylzinc reagents. nih.govmit.edu These alternative catalysts not only offer economic and environmental benefits but also provide complementary reactivity and selectivity to traditional palladium systems.

| Catalyst System | Typical Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halides, Triflates | High functional group tolerance, well-established reliability. | wikipedia.org |

| Cobalt (e.g., CoCl₂/Isoquinoline) | Aryl/Heteroaryl Bromides and Chlorides | Lower cost, high efficiency for diarylmethane synthesis. | rsc.orgrsc.org |

| Nickel (e.g., Ni(acac)₂/PPh₃) | Aryl Bromides, Chlorides, and Tosylates | Inexpensive, couples less reactive electrophiles like tosylates. | researchgate.net |

Asymmetric Catalysis with Substituted Benzylzinc Reagents for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, represents a powerful strategy for achieving this. The application of asymmetric catalysis to reactions involving substituted benzylzinc reagents is an emerging area with significant potential.

The goal is to develop catalytic systems that can perform, for example, a reductive cross-coupling between a vinyl halide and a benzyl (B1604629) halide to generate products with a chiral center in high enantiomeric excess. nih.gov This can be achieved using a nickel catalyst paired with a chiral ligand, such as a bis(oxazoline) ligand. nih.gov While not yet specifically demonstrated for this compound, the principles are directly applicable. By coupling this benzylzinc reagent with a suitable prochiral electrophile in the presence of a chiral catalyst, it is conceivable to synthesize enantioenriched products bearing the 2-chloro-5-(trifluoromethyl)benzyl moiety.

This avenue of research focuses on designing new chiral ligands that can effectively control the stereochemistry of the bond-forming step, opening doors to the asymmetric synthesis of complex, biologically active molecules from simple, readily available precursors. beilstein-journals.org

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse, drug-like molecules for biological screening has driven the development of automated and high-throughput synthesis platforms. nih.gov The integration of organozinc chemistry, particularly using reagents like this compound, into these platforms is a key area of future research.

The "on-demand" synthesis of organozinc reagents via flow chemistry is perfectly suited for automation. nih.govacs.org Researchers have developed end-to-end automated workflows that include:

In-situ generation of a diverse library of organozinc reagents in flow. nih.gov

Subsequent Negishi coupling with various (hetero)aryl halide scaffolds in a continuous flow reactor. nih.gov

Fully automated liquid-liquid extraction for work-up and purification. nih.gov

Mass-triggered preparative HPLC for final isolation of pure compounds. nih.gov

This automated approach allows for the rapid synthesis of hundreds of C(sp³)-enriched compounds, significantly accelerating the drug discovery process by providing access to novel chemical space. nih.govacs.org The ability to quickly synthesize and test analogues of a lead compound by varying the substituted benzylzinc reagent is a powerful tool for medicinal chemists. acs.org

Mechanistic Studies on the Solid-State Chemistry of Organozinc Precursors

A deeper understanding of the fundamental properties and reaction mechanisms of organozinc reagents is crucial for developing more efficient and reliable synthetic methods. Recent research has begun to unravel the complex processes that occur at the surface of the zinc metal during the formation of these reagents. nih.gov

Studies using fluorescence microscopy have revealed that the formation of organozinc reagents from an organic halide and zinc metal is a two-step process:

Oxidative Addition: The organic halide reacts with the zinc surface to form a surface-bound organozinc intermediate. nih.gov

Solubilization: An activating agent, such as lithium chloride (LiCl), facilitates the release of this intermediate from the metal surface into the solution. nih.gov

Understanding the distinct roles of different activating agents (e.g., LiCl, polar aprotic solvents) allows chemists to better design reaction conditions for optimal reagent formation. nih.gov

Furthermore, to circumvent the instability of some organozinc solutions, researchers have developed methods to prepare stable, solid organozinc precursors, such as organozinc pivalates. orgsyn.org These solid reagents are often easier to handle, store, and dispense accurately. orgsyn.org Investigating the solid-state structure of these precursors through techniques like X-ray crystallography provides valuable insights into their stability and reactivity, which can inform the design of future reagents with improved properties. uu.nlnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2-chloro-5-(trifluoromethyl)benzyl)zinc bromide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via transmetallation, where the corresponding benzylmagnesium bromide or benzyl lithium reagent reacts with zinc bromide (ZnBr₂) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) . Critical parameters include maintaining low temperatures (0–5°C) to minimize side reactions and ensuring stoichiometric excess of ZnBr₂ for complete conversion. Moisture must be rigorously excluded to prevent hydrolysis of the organozinc intermediate .

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in THF-d₈ can confirm the absence of residual Grignard reagents and identify characteristic shifts for the benzyl-zinc moiety (e.g., upfield shifts for protons adjacent to zinc) .

- X-ray Crystallography : Provides definitive confirmation of the three-dimensional structure, including Zn–C bond distances and angles .

- Titration : Quantifies active zinc content using iodine or deuterated methanol, ensuring >95% purity .

Q. What are the key stability considerations for handling this compound?

- Moisture Sensitivity : Rapid decomposition occurs upon exposure to water, necessitating storage under inert gas (argon) at –20°C in flame-sealed ampoules .

- Solvent Compatibility : THF is preferred due to its ability to stabilize the organozinc species; alternatives like diethyl ether may reduce solubility .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the reactivity of this organozinc reagent in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl-zinc species, facilitating transmetallation with palladium or nickel catalysts in Suzuki-Miyaura or Negishi couplings. Chlorine at the 2-position sterically hinders ortho-substitution, directing reactivity to the para position . Computational studies (DFT) predict charge distribution, with Mulliken charges on the benzylic carbon increasing by ~0.2 e⁻ compared to non-fluorinated analogs .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during catalytic applications?

- Optimized Conditions :

- Catalyst Selection : Use Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos) to suppress β-hydride elimination .

- Additives : Include LiCl (2 equiv) to stabilize the catalytic cycle and reduce oxidative homocoupling .

- Temperature Control : Reactions performed at 25°C show higher selectivity than elevated temperatures .

Q. How does this reagent compare to structurally similar organozinc compounds (e.g., 3-(trifluoromethyl)phenylzinc bromide) in terms of reactivity and functional group tolerance?

- Comparative Analysis :

- Reactivity : The benzyl-zinc bond in this compound is more polarized than aryl-zinc analogs, enabling faster transmetallation but lower thermal stability .

- Functional Group Tolerance : Tolerates esters and nitriles but reacts with ketones or aldehydes unless protected .

- Data Table :

| Compound | TON (Suzuki-Miyaura)¹ | Stability in THF (25°C) |

|---|---|---|

| Target Compound | 1,200 | 48 hours |

| 3-(Trifluoromethyl)phenylzinc bromide | 950 | 72 hours |

| ¹Turnover number with 4-bromoanisole as substrate . |

Q. What computational tools are recommended for predicting reaction pathways involving this compound?

- Software : Gaussian 16 with M06-2X/def2-TZVP basis set models Zn–C bond dissociation energies (BDE ≈ 45 kcal/mol) and transition states .

- Applications : Predict regioselectivity in aryl-zinc couplings and screen ligands for asymmetric catalysis .

Contradictions and Limitations in Current Evidence

- Synthesis Yield Discrepancies : One study reports 85% yield using ZnBr₂ , while another using ZnCl₂ achieves 72% . This suggests ZnBr₂’s superior bromide ion compatibility.

- Biological Activity Data : Limited evidence exists for direct biological applications; most studies focus on synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products